molecular formula C26H19ClN6O3 B11335924 (2E)-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11335924
M. Wt: 498.9 g/mol
InChI Key: AIHCKNJVFMRKQY-NTEUORMPSA-N
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Description

(2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, a phenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the nitrophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the nitrophenyl group to the triazolopyrimidine core.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE include other triazolopyrimidine derivatives. These compounds share the triazolopyrimidine core but may differ in the substituents attached to the core. Examples include:

  • (2E)-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
  • (2E)-N-[7-(4-BROMOPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of (2E)-N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE.

Properties

Molecular Formula

C26H19ClN6O3

Molecular Weight

498.9 g/mol

IUPAC Name

(E)-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C26H19ClN6O3/c27-20-12-10-19(11-13-20)23-16-22(18-6-2-1-3-7-18)28-26-30-25(31-32(23)26)29-24(34)14-9-17-5-4-8-21(15-17)33(35)36/h1-16,23H,(H2,28,29,30,31,34)/b14-9+

InChI Key

AIHCKNJVFMRKQY-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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